

Isomalt: A Versatile Excipient for Microencapsulation of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isomalt*

Cat. No.: *B1678288*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isomalt, a disaccharide alcohol derived from sucrose, is a highly versatile and functional excipient in the pharmaceutical industry.^{[1][2]} Its unique physicochemical properties, including low hygroscopicity, high chemical and thermal stability, and a pleasant sweet taste, make it an excellent candidate for various drug delivery applications, particularly in the microencapsulation of active pharmaceutical ingredients (APIs).^{[3][4]} Microencapsulation with **isomalt** can address several challenges in drug formulation, such as taste masking of bitter APIs, enhancing the solubility and dissolution rate of poorly water-soluble drugs, and developing controlled-release dosage forms.^{[5][6]}

These application notes provide detailed protocols and quantitative data for the microencapsulation of APIs using **isomalt** through two primary techniques: spray drying and hot-melt extrusion. The information is intended to guide researchers and formulation scientists in leveraging the benefits of **isomalt** for robust and effective drug product development.

Physicochemical Properties of Isomalt Relevant to Microencapsulation

Isomalt's utility in microencapsulation stems from its advantageous properties. It is a crystalline sugar substitute with excellent stability.^[3] Its low hygroscopicity ensures that microcapsules remain free-flowing and stable even under humid conditions.^[3] Furthermore, **isomalt** is non-cariogenic and has a low glycemic index, making it suitable for a wide range of patient populations, including diabetics.^[2]

Property	Value/Description	Reference(s)
Chemical Name	6-O- α -D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O- α -D-Glucopyranosyl-D-mannitol (1,1-GPM)	[2]
Hygroscopicity	Low; does not significantly absorb water up to 85% relative humidity at 25°C.	[4]
Thermal Stability	Very good; no molecular changes observed upon melting.	[4]
Chemical Stability	High resistance to acids and microbial influences; does not undergo Maillard reactions.	[4]
Solubility in Water	25 g/100 mL at 20°C.	[7]
Taste	Mildly sweet with no unpleasant aftertaste.	[2]

Applications of Isomalt in API Microencapsulation

Isomalt can be employed to overcome various formulation challenges:

- Taste Masking: The sweet taste of **isomalt** effectively masks the bitterness of many APIs, improving patient compliance, especially in pediatric and geriatric formulations.^{[8][9]} Microencapsulation creates a physical barrier between the bitter drug and the taste buds.^[8]

- Solubility and Dissolution Enhancement: For poorly water-soluble drugs (BCS Class II and IV), microencapsulation with a hydrophilic carrier like **isomalt** can enhance their dissolution rate and bioavailability.[5][10] This is achieved by dispersing the drug in the **isomalt** matrix, which increases the surface area and improves wettability.[5]
- Controlled Release: **Isomalt** can be used to formulate sustained-release systems. When used as a core in pellets, it can be layered with the drug and then coated with a release-modifying polymer to control the drug dissolution profile.[7][11]

Experimental Protocols

Microencapsulation by Spray Drying

Spray drying is a continuous process that converts a liquid feed into a dry powder.[12] It is a suitable method for encapsulating heat-sensitive APIs due to the short exposure time to high temperatures.[12]

Objective: To prepare **isomalt**-based microcapsules of an API for taste masking or solubility enhancement.

Materials and Equipment:

- Active Pharmaceutical Ingredient (API)
- **Isomalt** (pharmaceutical grade)
- Suitable solvent (e.g., purified water, ethanol)
- Spray dryer equipped with a two-fluid nozzle
- Homogenizer or high-shear mixer
- Peristaltic pump

Protocol:

- Preparation of the Feed Solution/Suspension:
 - Dissolve the **isomalt** in the chosen solvent to a concentration of 10-30% (w/v).

- Disperse or dissolve the API in the **isomalt** solution. The drug-to-**isomalt** ratio can be varied (e.g., 1:1 to 1:10) depending on the desired drug loading and encapsulation efficiency.
- Homogenize the mixture to ensure uniform distribution of the API.
- Spray Drying Process:
 - Pre-heat the spray dryer to the desired inlet temperature (typically 120-170°C).[13]
 - Set the atomizing air pressure and feed rate of the peristaltic pump to achieve fine droplets. A typical feed rate is 0.5-2 L/min.[13]
 - Pump the feed solution/suspension into the spray dryer.
 - The solvent rapidly evaporates, and the solid **isomalt** microcapsules containing the API are formed and collected in the cyclone separator.
- Post-Processing:
 - Collect the dried microcapsules.
 - Store in a desiccator to prevent moisture absorption.

Process Parameters for Optimization:

Parameter	Range	Effect on Microcapsule Properties
Inlet Temperature	120 - 170°C	Affects residual moisture and particle morphology. Higher temperatures can lead to lower residual moisture but may degrade heat-sensitive APIs.
Feed Rate	0.5 - 2 L/min	Influences the outlet temperature and particle size.
Atomization Pressure	Varies with equipment	Higher pressure generally results in smaller particle size.
Isomalt Concentration	10 - 30% (w/v)	Affects the viscosity of the feed and the thickness of the microcapsule wall.

Caption: Workflow for API microencapsulation using the hot-melt extrusion technique.

Characterization of Isomalt Microcapsules

Thorough characterization is essential to ensure the quality and performance of the microencapsulated API.

Characterization Technique	Parameter Measured	Typical Findings for Isomalt Microcapsules
Scanning Electron Microscopy (SEM)	Particle size, shape, and surface morphology	Spherical particles with a smooth or slightly rough surface are typically obtained.
Differential Scanning Calorimetry (DSC)	Solid-state characterization (crystalline or amorphous)	Can confirm the dispersion of the API within the isomalt matrix.
X-ray Powder Diffraction (XRPD)	Crystalline structure	Determines if the API is in a crystalline or amorphous state within the microcapsule.
Fourier-Transform Infrared Spectroscopy (FTIR)	Drug-excipient interactions	Can indicate the absence of chemical interactions between the API and isomalt.
Encapsulation Efficiency and Drug Loading	Percentage of API successfully encapsulated and its concentration in the microcapsules	Varies depending on the API, process, and formulation parameters.
In Vitro Dissolution Studies	Drug release profile	Release profiles can be tailored from immediate to sustained release based on the formulation and process.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the microencapsulation of APIs using **isomalt**.

Table 1: Drug Release from **Isomalt**-Based Pellets

API	Core Material	Coating Polymer Ratio (ERS:ERL)	Osmolality of Medium (osmol/kg)	Key Release Characteristics	Reference
Diclofenac Sodium	Isomalt	1:0	0.106	Sustained release	[7]
Diclofenac Sodium	Isomalt	0.5:0.5	0.106	Faster release than 1:0 ERS:ERL	[7]
Diclofenac Sodium	Isomalt	0:1	0.106	Rapid release	[7]
Diclofenac Sodium	Isomalt	1:0	0.706	Release rate less affected by osmolality compared to MCC cores	[7]
Diclofenac Sodium	Sugar	1:0	0.106	Similar release profile to isomalt cores	[7]
Diclofenac Sodium	MCC	1:0	0.106	Slower release compared to isomalt and sugar cores	[7]

Table 2: Properties of **Isomalt**-Based Microfibers (Melt Spinning)

API	Isomalt GPS:GPM Ratio	Drug Loading	Release Profile	Reference
Ibuprofen Sodium	1:1	Not specified	>90% release within 15 seconds	[2][14]

Conclusion

Isomalt is a highly effective and versatile excipient for the microencapsulation of active pharmaceutical ingredients. Its favorable physicochemical properties, coupled with its processability through techniques like spray drying and hot-melt extrusion, enable the development of robust and patient-centric drug delivery systems. By carefully selecting the microencapsulation technique and optimizing process parameters, formulators can successfully address challenges such as taste masking, poor solubility, and the need for controlled drug release, ultimately leading to improved therapeutic outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jddtonline.info [jddtonline.info]
- 2. Fabrication and Evaluation of Isomalt-Based Microfibers as Drug Carrier Systems [mdpi.com]
- 3. Spray-dried amorphous isomalt and melibiose, two potential protein-stabilizing excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced spray drying techniques for the formulation of poorly soluble compounds [manufacturingchemist.com]
- 5. benchchem.com [benchchem.com]

- 6. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 7. Evaluation of Drug Release From Coated Pellets Based on Isomalt, Sugar, and Microcrystalline Cellulose Inert Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpsbr.org [jpsbr.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissolution profile of novel composite pellet cores based on different ratios of microcrystalline cellulose and isomalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors That Influence Sustained Release from Hot-Melt Extrudates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Isomalt: A Versatile Excipient for Microencapsulation of Active Pharmaceutical Ingredients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678288#isomalt-in-the-microencapsulation-of-active-pharmaceutical-ingredients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com